Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-
Overview
Description
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- is a sterol derivative with the molecular formula C27H44O3. This compound is a metabolite of cholesterol and plays a significant role in various biological processes. It is known for its involvement in the metabolism of bile acids and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- typically involves the oxidation of cholesterol. One common method is the use of cytochrome P450 enzymes, specifically CYP27A1, which catalyzes the hydroxylation of cholesterol at the 26th position . This reaction requires specific conditions, including the presence of oxygen and cofactors such as NADPH.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, utilizing microbial or enzymatic systems to convert cholesterol into the desired product. These methods are advantageous due to their specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 3beta,7alpha-dihydroxy-5-cholestenoic acid.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
3beta,7alpha-dihydroxy-5-cholestenoic acid: Formed through oxidation.
3beta-hydroxy-5-cholestenoic acid: A common reduction product.
Scientific Research Applications
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cholesterol metabolism and bile acid biosynthesis.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The compound exerts its effects primarily through its interaction with liver X receptors (LXR). It acts as a ligand for these receptors, activating them at micromolar concentrations . This activation leads to the regulation of genes involved in cholesterol homeostasis and bile acid synthesis. Additionally, the compound influences the synthesis of islet-1 positive cells and the expression of islet-1-GFP .
Comparison with Similar Compounds
Similar Compounds
- 3beta,7alpha-dihydroxy-5-cholestenoic acid
- 3beta-hydroxy-7-oxo-5-cholestenoic acid
- 3beta-hydroxy-5-cholestenoic acid
Uniqueness
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- is unique due to its specific hydroxylation pattern and its role as a ligand for liver X receptors. This distinguishes it from other sterol derivatives that may not have the same biological activity or therapeutic potential.
Properties
IUPAC Name |
(2R,6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXOMPRLWLXFAP-KQOPCUSDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267672 | |
Record name | (3β,25R)-3-Hydroxycholest-5-en-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3beta-Hydroxy-5-cholestenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56845-87-5 | |
Record name | (3β,25R)-3-Hydroxycholest-5-en-26-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56845-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,25R)-3-Hydroxycholest-5-en-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3beta-Hydroxy-5-cholestenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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